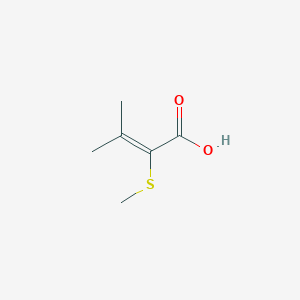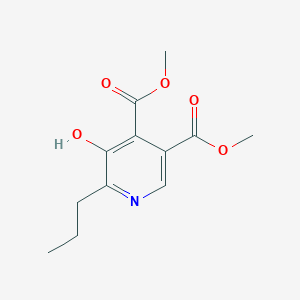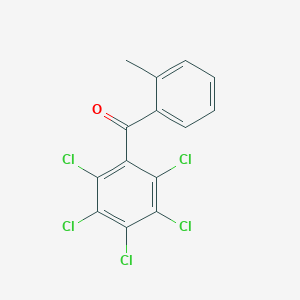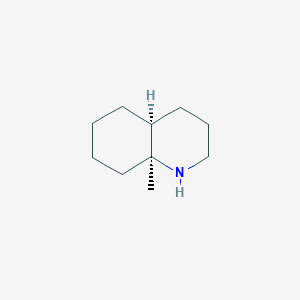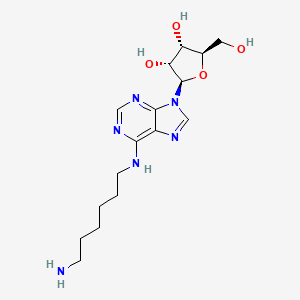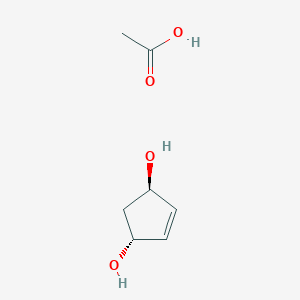
acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol is a compound that combines the properties of acetic acid and a cyclopentene diol. Acetic acid, also known as ethanoic acid, is a weak organic acid with the chemical formula CH₃COOH. It is widely used in various industrial and chemical processes. The cyclopent-4-ene-1,3-diol moiety introduces a cyclic structure with two hydroxyl groups, which can significantly influence the compound’s reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of cyclopentadiene to form cyclopentene, followed by dihydroxylation using osmium tetroxide (OsO₄) to introduce the hydroxyl groups at the 1 and 3 positions. The final step involves the esterification of the resulting diol with acetic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. The hydrogenation and dihydroxylation steps are carried out in continuous flow reactors to ensure high efficiency and yield. The esterification process is optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Cyclopent-4-ene-1,3-dione or cyclopent-4-ene-1,3-dicarboxylic acid.
Reduction: Cyclopentane-1,3-diol.
Substitution: Cyclopent-4-ene-1,3-dihalides or cyclopent-4-ene-1,3-dialkyl derivatives.
Scientific Research Applications
Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-4-ene-1,3-diol: Lacks the acetic acid moiety, resulting in different reactivity and applications.
Acetic acid;cyclopentane-1,3-diol: The saturated cyclopentane ring alters the compound’s chemical properties.
Uniqueness
Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol is unique due to the presence of both the acetic acid and cyclopentene diol moieties
Properties
CAS No. |
60410-15-3 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol |
InChI |
InChI=1S/C5H8O2.C2H4O2/c6-4-1-2-5(7)3-4;1-2(3)4/h1-2,4-7H,3H2;1H3,(H,3,4)/t4-,5-;/m0./s1 |
InChI Key |
RRQCMHBIMPBAIA-FHAQVOQBSA-N |
Isomeric SMILES |
CC(=O)O.C1[C@H](C=C[C@@H]1O)O |
Canonical SMILES |
CC(=O)O.C1C(C=CC1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


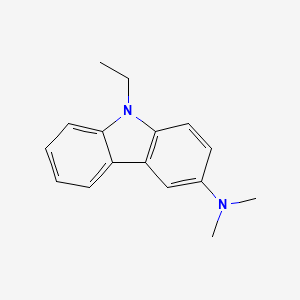
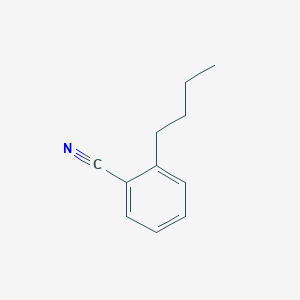
![2-Methoxy-3-[(1R)-3-oxo-1-phenylbutyl]-4H-1-benzopyran-4-one](/img/structure/B14615028.png)
![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)
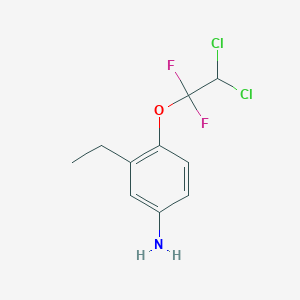
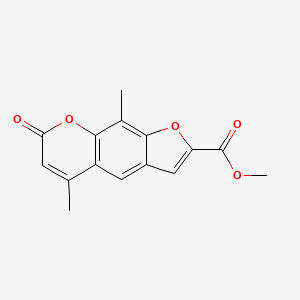
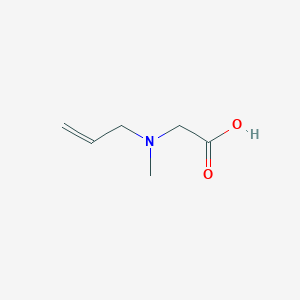
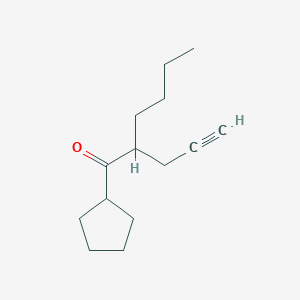
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)
